molecular formula C13H10Cl2N2O2 B14346868 3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1-hydroxyurea

3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1-hydroxyurea

Cat. No.: B14346868
M. Wt: 297.13 g/mol
InChI Key: PJJAXKGQTDIQMY-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1-hydroxyurea is an organic compound characterized by the presence of two chlorophenyl groups and a hydroxyurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1-hydroxyurea typically involves the reaction of 2-chlorophenyl isocyanate with 3-chlorophenylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1-hydroxyurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding chlorophenyl urea derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl urea compounds.

Scientific Research Applications

3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1-hydroxyurea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1-hydroxyurea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the function of enzymes involved in cell division, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenoxy)propionic acid
  • Carbamic acid, 3-chlorophenyl-, methyl ester
  • Phthalic acid, 2-(3-chlorophenyl)ethyl nonyl ester

Uniqueness

3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1-hydroxyurea is unique due to its specific combination of chlorophenyl groups and hydroxyurea moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H10Cl2N2O2

Molecular Weight

297.13 g/mol

IUPAC Name

3-(2-chlorophenyl)-1-(3-chlorophenyl)-1-hydroxyurea

InChI

InChI=1S/C13H10Cl2N2O2/c14-9-4-3-5-10(8-9)17(19)13(18)16-12-7-2-1-6-11(12)15/h1-8,19H,(H,16,18)

InChI Key

PJJAXKGQTDIQMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)N(C2=CC(=CC=C2)Cl)O)Cl

Origin of Product

United States

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